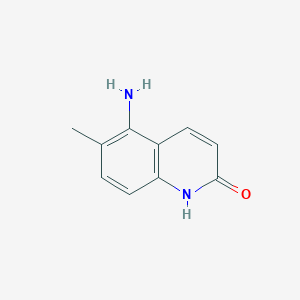
1-(6-Chloro-3-methoxy-4-pyridazinyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloro-3-methoxy-4-pyridazinyl)ethanone is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2 This particular compound features a chloro and methoxy substituent on the pyridazine ring, along with an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-3-methoxy-4-pyridazinyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-3-methoxy-pyridazine and acetyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts: A Lewis acid catalyst, such as aluminum chloride, is often employed to facilitate the acylation reaction.
Procedure: The 6-chloro-3-methoxy-pyridazine is reacted with acetyl chloride in the presence of the catalyst at a controlled temperature, typically around 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yield and efficiency. Continuous flow reactors and automated systems may be employed to streamline the process and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Chloro-3-methoxy-4-pyridazinyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-Chloro-3-methoxy-4-pyridazinyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(6-Chloro-3-methoxy-4-pyridazinyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy substituents, along with the ethanone group, contribute to its binding affinity and specificity. The exact pathways involved can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-3-methoxy-pyridazine: Lacks the ethanone group, which may result in different chemical and biological properties.
3-Methoxy-6-methyl-pyridazine: Substituted with a methyl group instead of a chloro group, leading to variations in reactivity and applications.
4-Chloro-3-methoxy-pyridine: A pyridine derivative with similar substituents but different ring structure, affecting its overall properties.
Uniqueness: 1-(6-Chloro-3-methoxy-4-pyridazinyl)ethanone is unique due to the combination of its chloro, methoxy, and ethanone substituents on the pyridazine ring. This specific arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
869852-15-3 |
|---|---|
Molekularformel |
C7H7ClN2O2 |
Molekulargewicht |
186.59 g/mol |
IUPAC-Name |
1-(6-chloro-3-methoxypyridazin-4-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O2/c1-4(11)5-3-6(8)9-10-7(5)12-2/h3H,1-2H3 |
InChI-Schlüssel |
VXLCINMWUKLJOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=NN=C1OC)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Fluoro-phenyl)-imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B8531942.png)


![2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B8531965.png)




![3-ethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxamide](/img/structure/B8531998.png)
![1-[4-(Methylsulfonyl)benzyl]homopiperazine](/img/structure/B8532006.png)



